1-(4-(Trifluoromethyl)pyridin-2-yl)ethanone
Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves multi-component reactions, as seen in the synthesis of a new pyrrole derivative, which was catalyzed by natural hydroxyapatite . Although the specific synthesis of 1-(4-(Trifluoromethyl)pyridin-2-yl)ethanone is not detailed, the methodologies used for similar compounds could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structures of related compounds have been characterized using various spectroscopic techniques and confirmed by single-crystal X-ray diffraction . The geometrical parameters of these compounds are found to be in agreement with the experimental data, suggesting a reliable prediction of the structure of 1-(4-(Trifluoromethyl)pyridin-2-yl)ethanone could be made using similar methods.
Chemical Reactions Analysis
The papers do not provide specific reactions for 1-(4-(Trifluoromethyl)pyridin-2-yl)ethanone. However, the reactivity of the carbonyl group in similar compounds is highlighted, with the fluorine atom and ethanone moiety playing crucial roles in molecular binding . This suggests that the trifluoromethyl group in the compound of interest may also influence its reactivity and binding properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been extensively studied. The vibrational frequencies and assignments are investigated using FT-IR, and the stability of the molecules is analyzed using NBO analysis . HOMO-LUMO analysis is used to determine charge transfer within the molecules, and molecular electrostatic potential (MEP) studies indicate the regions of negative and positive charge . These studies provide insights into the nonlinear optical properties and the potential sites for electrophilic and nucleophilic attacks, which could be extrapolated to understand the properties of 1-(4-(Trifluoromethyl)pyridin-2-yl)ethanone.
Scientific Research Applications
Antibacterial and Plant Growth Regulatory Activities
1-(4-(Trifluoromethyl)pyridin-2-yl)ethanone derivatives have been studied for their antibacterial and plant growth regulatory activities. Research has shown that compounds containing this chemical structure exhibit significant antifungal and plant growth regulatory activities (Liu, Tao, Dai, Jin, & Fang, 2007).
Antiviral Activity
Another area of application is in antiviral research. Compounds derived from 1-(4-(Trifluoromethyl)pyridin-2-yl)ethanone have been evaluated for their cytotoxicity and antiviral activity, including anti-HSV1 and anti-HAV-MBB activities (Attaby, Elghandour, Ali, & Ibrahem, 2006).
Synthesis of Catalytic Compounds
The compound has also been used in the synthesis of catalytic compounds. For example, iron and cobalt dichloride complexes involving derivatives of 1-(4-(Trifluoromethyl)pyridin-2-yl)ethanone have shown good catalytic activities for ethylene reactivity, useful in polymerization and oligomerization processes (Sun, Hao, Li, Zhang, Wang, Yi, Asma, & Tang, 2007).
Synthesis of Biologically Active Complexes
1-(4-(Trifluoromethyl)pyridin-2-yl)ethanone has been utilized in the synthesis of biologically active complexes. Studies on difluoroboron(III) compounds using this chemical as a ligand have highlighted their potential as fungicides and bactericides (Saxena & Singh, 1994).
Quantum Mechanical Modeling
The compound has been the subject of quantum mechanical modeling studies to understand its reactivities, structures, and vibrational properties. These studies are vital for developing new materials and understanding chemical reactions (Cataldo, Castillo, & Br, 2014).
Synthesis of Fluorophore-based Nicotinonitriles
Researchers have developed methods for synthesizing poly-functionalized nicotinonitriles incorporating pyrene and fluorene moieties using 1-(4-(Trifluoromethyl)pyridin-2-yl)ethanone derivatives. These compounds have significant applications in materials science due to their strong blue-green fluorescence emission (Hussein, El Guesmi, & Ahmed, 2019).
Safety And Hazards
This compound is classified as dangerous, with hazard statements indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .
properties
IUPAC Name |
1-[4-(trifluoromethyl)pyridin-2-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO/c1-5(13)7-4-6(2-3-12-7)8(9,10)11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCXNGQCPUYARKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC=CC(=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Trifluoromethyl)pyridin-2-yl)ethanone | |
CAS RN |
145947-94-0 | |
Record name | 1-[4-(trifluoromethyl)pyridin-2-yl]ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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